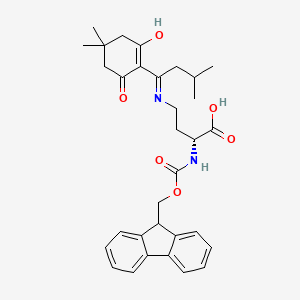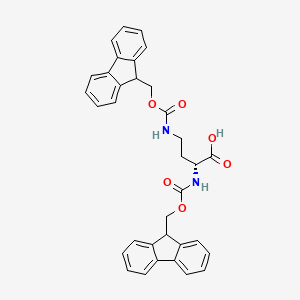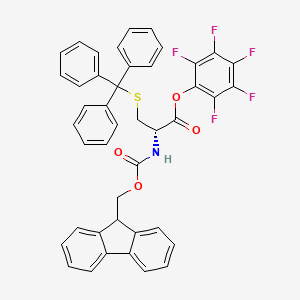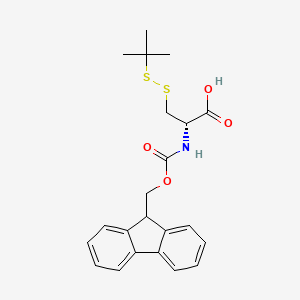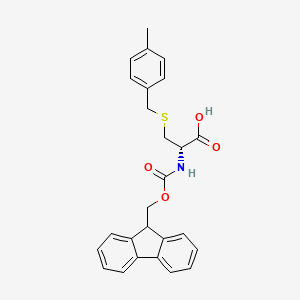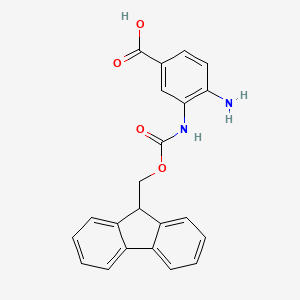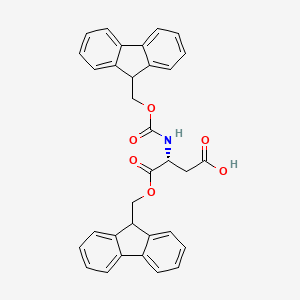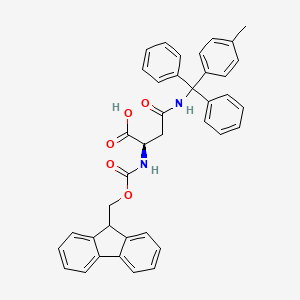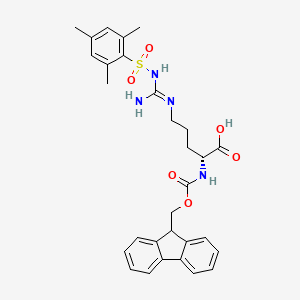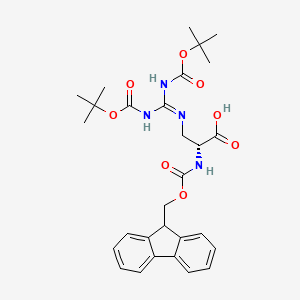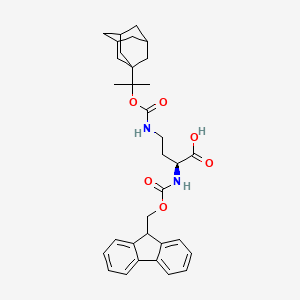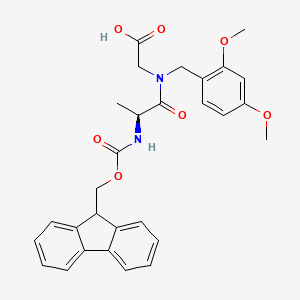
Fmoc-Ala-(Dmb)Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Ala-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The empirical formula is C29H30N2O7 and the molecular weight is 518.56 g/mol .
Synthesis Analysis
Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C29H30N2O7 .Chemical Reactions Analysis
“this compound” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -26.5 - -21.5 ° .Applications De Recherche Scientifique
1. Amélioration de l'efficacité de la synthèse des peptides contenant de la glycine Fmoc-Ala-(Dmb)Gly-OH est un excellent réactif pour améliorer l'efficacité de la synthèse de peptides contenant de la glycine par SPPS Fmoc {svg_1}. Il peut être utilisé pour introduire un Gly immédiatement avant un résidu Asp et aider à promouvoir la cyclisation de peptides contenant du Gly {svg_2}.
Prévention de l'agrégation pendant l'assemblage de la chaîne
L'utilisation de this compound prévient l'agrégation pendant l'assemblage de la chaîne, conduisant ainsi à des réactions d'acylation et de déprotection plus rapides et plus prévisibles {svg_3}. Cela en fait un outil précieux dans la synthèse peptidique.
Utilisation dans les méthodes de couplage standard
this compound est extrêmement facile à utiliser. Des méthodes de couplage standard comme PyBOP/DIPEA ou DIPCDI/HOBt peuvent être utilisées pour son introduction {svg_4} {svg_5} {svg_6}. Cela en fait un réactif polyvalent dans divers protocoles de synthèse peptidique.
Élimination du groupe Dmb
L'élimination du groupe Dmb et la régénération du résidu glycine se produisent au cours de la réaction de clivage standard catalysée par le TFA {svg_7}. Cette propriété est bénéfique dans la synthèse de peptides complexes.
5. Utilisation dans la synthèse de dipeptides pseudoproline this compound offre les mêmes avantages que les dipeptides pseudoproline en SPPS Fmoc {svg_8} {svg_9} {svg_10}. Les dipeptides pseudoproline sont importants dans la synthèse des peptides car ils peuvent améliorer l'efficacité et le rendement de la synthèse peptidique.
Stockage et stabilité
this compound est stable et peut être stocké à 2-8°C {svg_11}, ce qui le rend pratique pour une utilisation à long terme dans les laboratoires de recherche.
Mécanisme D'action
Target of Action
Fmoc-Ala-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in the peptide chains that it helps to form .
Mode of Action
This compound works by enhancing the synthetic efficiency of glycine-containing peptides through Fmoc Solid Phase Peptide Synthesis (SPPS) . It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. The compound’s action affects the pathway by accelerating the synthesis process and improving its efficiency .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) and its stability at low temperatures (2-8°c) are important factors that can impact its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps prevent aggregation during the synthesis process, leading to more predictable and efficient reactions . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . It is stable at low temperatures (2-8°C) and is soluble in DMF, which are important considerations for its storage and use .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDFPJNCCCPIHR-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


